molecular formula C13H7ClF5NO2S B7480071 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B7480071
M. Wt: 371.71 g/mol
InChI Key: HNSGXFQMPPYKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DAS181, is a small molecule drug that has been developed for the treatment of respiratory viral infections. It has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus.

Mechanism of Action

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide works by cleaving the sialic acid receptors on the surface of respiratory cells, which are required for viral attachment and entry into the cells. This prevents the virus from infecting the cells and replicating.
Biochemical and Physiological Effects
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable safety profile in both preclinical and clinical studies. It is rapidly metabolized and eliminated from the body, and does not accumulate in the tissues. It does not appear to have any significant effects on the immune system or other physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of respiratory viral infections. Its rapid metabolism and elimination from the body also make it a safe and well-tolerated drug. However, its effectiveness may be limited by the emergence of drug-resistant viral strains, and further studies are needed to determine the optimal dosing regimen.

Future Directions

Future research on 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce the risk of drug resistance. It could also be studied in combination with other antiviral drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and elderly individuals.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3,4-difluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with trifluoromethyl magnesium bromide to yield the final product.

Scientific Research Applications

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its antiviral activity against respiratory viruses. In vitro studies have shown that it can inhibit the replication of a range of viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving survival rates.

properties

IUPAC Name

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF5NO2S/c14-10-3-2-8(6-9(10)13(17,18)19)23(21,22)20-7-1-4-11(15)12(16)5-7/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGXFQMPPYKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

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